Fmoc-Tic-OH

Conformational constraint Peptide backbone rigidity Receptor selectivity

Fmoc-Tic-OH is a conformationally constrained building block for Fmoc SPPS. Its bicyclic tetrahydroisoquinoline core restricts backbone φ/ψ angles, producing rigid scaffolds unattainable with flexible Fmoc-Phe-OH. L-Tic at position 2 confers δ-opioid antagonism (K_i^δ = 1.2 nM for TIPP peptides); D-Tic yields μ-agonism—a stereochemical dichotomy lost with linear analogs. For long peptide sequences where cumulative coupling inefficiencies degrade crude purity, specify the Novabiochem® grade with enantiomeric purity ≥99.0% (a/a) and water content ≤1.00%. Essential for δ-selective antagonists, bradykinin B2 receptor ligands, and protease-resistant peptidomimetics. Not interchangeable with standard Fmoc-aromatic amino acids.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 136030-33-6
Cat. No. B557566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tic-OH
CAS136030-33-6
SynonymsFmoc-Tic-OH; 136030-33-6; (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (S)-(+)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid; ST081367; (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-Tic; PubChem6028; AC1LJQO9; 47701_ALDRICH; SCHEMBL119605; 47701_FLUKA; CTK3J8282; MolPort-001-758-468; ZINC621966; CF-367; MFCD00144368; FL090-1; RTR-004842; VA50663; AJ-23759; AK-46266; AN-31951
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1
InChIKeyLIRBCUNCXDZOOU-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tic-OH (CAS 136030-33-6): Bridged Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


Fmoc-Tic-OH ((S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS 136030-33-6) is a conformationally constrained, bridged analog of Fmoc-L-phenylalanine . The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety contains a tetrahydroisoquinoline core in which the α-amino group is integrated into a bicyclic ring system, imposing rigid stereochemical constraints on the peptide backbone [1]. This compound is a standard building block for Fmoc solid-phase peptide synthesis (SPPS) and is widely used to introduce conformational restriction into bioactive peptides and peptidomimetics .

Why Fmoc-Tic-OH Cannot Be Substituted with Generic Fmoc-Aromatic Amino Acids


Fmoc-Tic-OH is not interchangeable with linear Fmoc-aromatic amino acids such as Fmoc-Phe-OH or Fmoc-Tyr-OH because the Tic residue imposes a fundamentally different conformational landscape. The integration of the α-amino group into a tetrahydroisoquinoline bicyclic system restricts backbone φ and ψ dihedral angles, producing a rigid scaffold that critically alters receptor selectivity and intrinsic activity in downstream peptide pharmacology [1]. In direct comparative studies, the stereochemical configuration (L-Tic vs. D-Tic) at position 2 in opioid peptide sequences determines whether the resulting peptide functions as a potent δ-selective antagonist or a μ-selective agonist, respectively [1]. Substitution with flexible, non-bridged analogs abolishes this stereochemically determined functional dichotomy, rendering the resulting peptide unsuitable for applications requiring precise conformational control [2].

Fmoc-Tic-OH Comparative Evidence: Quantified Differentiation from Analogs


Conformational Constraint: Structural Differentiation from Linear Fmoc-Phe-OH

Fmoc-Tic-OH is explicitly described as a 'bridged analog of FMOC-L-phenylalanine' . In contrast to the flexible, linear side chain of phenylalanine, the Tic residue locks the α-amino group into a tetrahydroisoquinoline bicyclic system [1]. Substitution of L-Tic at position 2 in the tetrapeptide H-Tyr-Tic-Phe-Phe-OH produced high δ-receptor affinity (K_i^δ = 1.2 nM) and unprecedented δ-selectivity (K_i^μ / K_i^δ = 1410) [1]. This conformation-dependent selectivity is not achievable with linear Fmoc-Phe-OH at the equivalent position.

Conformational constraint Peptide backbone rigidity Receptor selectivity

Stereochemical Configuration: L-Tic vs. D-Tic Functional Outcome

In a direct comparative study, substitution of L-Tic at position 2 in opioid peptide sequences produced a δ-selective δ antagonist, while substitution of D-Tic at the identical position produced a μ-selective μ agonist with increased intrinsic activity in the mouse vas deferens assay [1]. This configuration-dependent differential effect on receptor selectivity and intrinsic activity demonstrates that L-Tic and D-Tic are not functionally interchangeable.

Stereochemistry Opioid receptor selectivity Agonist-antagonist switching

Enantiomeric Purity Specification: Novabiochem Grade Quantified

The Novabiochem® grade of Fmoc-Tic-OH specifies enantiomeric purity of ≥ 99.0% (a/a) as determined by chiral analytical methods . This specification quantifies the absence of the D-enantiomer (Fmoc-D-Tic-OH) contamination, which is critical given the documented functional divergence between L-Tic and D-Tic in bioactive peptide sequences [1]. No comparable enantiomeric purity specification is provided for the standard Aldrich grade (Product No. 47701), which reports only ≥97.0% (HPLC) chemical purity without chiral discrimination .

Enantiomeric purity Quality control SPPS reproducibility

Water Content Control for SPPS Coupling Efficiency

The Novabiochem® grade of Fmoc-Tic-OH specifies water content of ≤ 1.00% as determined by Karl Fischer titration . Elevated water content in SPPS building blocks can reduce coupling efficiency by competing with the amino component for activated carboxyl groups, leading to incomplete coupling and sequence deletions. The ≤ 1.00% specification provides a quantifiable quality control metric for researchers performing automated or manual SPPS.

Water content Karl Fischer titration Coupling efficiency

Fmoc-Tic-OH High-Value Application Scenarios for Research and Industrial Procurement


Synthesis of δ-Selective Opioid Antagonists (TIPP Family Peptides)

Fmoc-Tic-OH is the essential building block for synthesizing δ-selective opioid antagonists including the TIPP (Tyr-Tic-Phe-Phe) family of peptides . The L-Tic residue at position 2 is required for the δ-antagonist pharmacological profile; substitution with D-Tic produces μ-agonists [1]. The tetrapeptide H-Tyr-Tic-Phe-Phe-OH exhibits K_i^δ = 1.2 nM with δ-selectivity (K_i^μ / K_i^δ) = 1410, representing a reference compound in opioid receptor pharmacology [1]. Fmoc-Tic-OH is also used to synthesize biotinylated derivatives of TIPP for receptor localization and binding studies .

Bradykinin B2 Receptor Antagonist Synthesis (Icatibant and HOE 140 Derivatives)

Fmoc-Tic-OH and Fmoc-D-Tic-OH are both employed in the synthesis of the bradykinin B2 receptor antagonist Icatibant (Firazyr®), an FDA-approved therapeutic for hereditary angioedema . Patented synthetic routes use Fmoc-D-Tic-OH as a building block in the first polypeptide chain segment [1]. The synthesis of HOE 140 and [desArg¹⁰]HOE 140 also incorporates D-Tic and Oic residues [2]. While Icatibant utilizes the D-Tic stereoisomer, the synthetic methodology and QC requirements are directly transferable to L-Tic-containing sequences for bradykinin antagonist research.

Peptidomimetic Design Requiring Conformational Restriction at Position 2

Fmoc-Tic-OH is employed when researchers require conformational restriction at the second residue position in a peptide sequence to alter receptor selectivity or intrinsic activity . The tetrahydroisoquinoline scaffold restricts backbone flexibility, enabling the study of bioactive conformations and the development of metabolically stable peptidomimetics [1]. This application spans opioid receptor ligands, integrin antagonists, and protease inhibitors where backbone rigidity enhances target specificity and proteolytic stability [1].

High-Fidelity Automated SPPS Requiring Controlled Water Content

For automated or microwave-assisted Fmoc SPPS where coupling efficiency directly determines crude peptide purity and purification yield, the Novabiochem® grade of Fmoc-Tic-OH with specified water content ≤ 1.00% and enantiomeric purity ≥ 99.0% (a/a) provides procurement-level quality assurance . This grade is particularly relevant for long peptide sequences where cumulative coupling inefficiencies produce complex deletion product mixtures that are difficult to separate by preparative HPLC.

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